Cas no 41689-50-3 (aschantin)

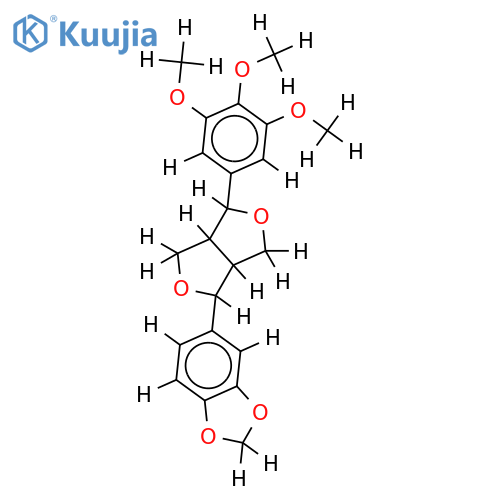

aschantin structure

aschantin 化学的及び物理的性質

名前と識別子

-

- aschantin

- ashantin

- Epiaschantin

- (+)-Epiaschantin

- AKOS040761681

- 41689-50-3

- HY-N7279

- FS-8833

- CHEMBL480876

- CS-0112941

- 1,3-Benzodioxole, 5-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, (1S,3aR,4S,6aR)-

- 1,3-Benzodioxole, 5-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-

- 5-((1S,3aR,4S,6aR)-4-(3,4,5-Trimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole

- ONDWGDNAFRAXCN-UHFFFAOYSA-N

- 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole

- 1H,3H-Furo[3,4-c]furan, 3a.beta.,4,6,6a.beta.-tetrahydro-1.beta.-[3,4-(methylenedioxy)phenyl]-4.beta.-(3,4,5-trimethoxyphenyl)-

- (-)-Aschantin

- 5-[(4R)-4-(3,4,5-trimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole

- NCI60_018635

- NSC-653384

- NSC653384

- 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole

- 5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

- DTXSID20961902

-

- インチ: InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1

- InChIKey: ONDWGDNAFRAXCN-YJPXFSGGSA-N

- ほほえんだ: COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5

計算された属性

- せいみつぶんしりょう: 400.152

- どういたいしつりょう: 400.152

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6A^2

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.264

- ふってん: 525.8°C at 760 mmHg

- フラッシュポイント: 214.7°C

- 屈折率: 1.57

- じょうきあつ: 0.0±1.3 mmHg at 25°C

aschantin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

aschantin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E81110-5 mg |

aschantin |

41689-50-3 | 5mg |

¥4000.0 | 2022-04-28 | ||

| ChemFaces | CFN96901-5mg |

Epiaschantin |

41689-50-3 | >=98% | 5mg |

$368 | 2021-07-22 | |

| TargetMol Chemicals | TN3964-1 ml * 10 mm |

Epiaschantin |

41689-50-3 | 1 ml * 10 mm |

¥ 2860 | 2024-07-20 | ||

| ChemFaces | CFN96901-5mg |

Epiaschantin |

41689-50-3 | >=98% | 5mg |

$368 | 2023-09-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E81110-5mg |

aschantin |

41689-50-3 | ,98.5% | 5mg |

¥4000.0 | 2023-09-07 | |

| TargetMol Chemicals | TN3964-5 mg |

Epiaschantin |

41689-50-3 | 98% | 5mg |

¥ 2,760 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3964-5 mg |

Epiaschantin |

41689-50-3 | 5mg |

¥4074.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN3964-1 mL * 10 mM (in DMSO) |

Epiaschantin |

41689-50-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 2860 | 2023-09-15 | |

| TargetMol Chemicals | TN3964-5mg |

Epiaschantin |

41689-50-3 | 5mg |

¥ 2760 | 2024-07-20 | ||

| A2B Chem LLC | AD28189-5mg |

Epiaschantin |

41689-50-3 | ≥98% | 5mg |

$851.00 | 2024-04-20 |

aschantin 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

41689-50-3 (aschantin) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量